N-(2,6-diphenylpyrimidin-4-yl)propionamide

CAS No.: 820961-41-9

Cat. No.: VC8025895

Molecular Formula: C19H17N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 820961-41-9 |

|---|---|

| Molecular Formula | C19H17N3O |

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | N-(2,6-diphenylpyrimidin-4-yl)propanamide |

| Standard InChI | InChI=1S/C19H17N3O/c1-2-18(23)21-17-13-16(14-9-5-3-6-10-14)20-19(22-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,20,21,22,23) |

| Standard InChI Key | GFLZXPLJINFGKI-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(2,6-diphenylpyrimidin-4-yl)propanamide, reflecting its pyrimidine core with phenyl substituents and a propionamide side chain . Its molecular formula, C₁₉H₁₇N₃O, was confirmed via high-resolution mass spectrometry and computational methods .

Structural Characterization

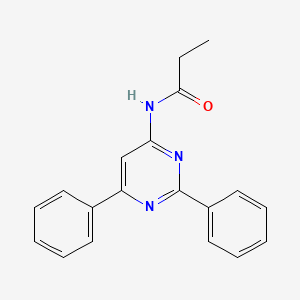

The compound’s structure (Fig. 1) features:

-

A pyrimidine ring with nitrogen atoms at positions 1, 3, and 5.

-

Phenyl groups at positions 2 and 6, contributing to planarity and π-π stacking potential.

-

A propionamide (-NHCOCH₂CH₃) group at position 4, enabling hydrogen bonding .

SMILES Notation: CCC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

InChIKey: GFLZXPLJINFGKI-UHFFFAOYSA-N

Synthetic Routes and Optimization

Guanidine-Mediated Cyclocondensation

A primary synthesis involves cyclocondensation of 1,3-diphenylpropen-2-one with guanidine hydrochloride in ethanolic KOH under reflux (10 hours, 78% yield) . The reaction proceeds via nucleophilic attack of guanidine on the α,β-unsaturated ketone, followed by cyclization and dehydration :

Reaction Scheme:

Key parameters:

-

Solvent: Ethanol (25 mL per 0.01 mol substrate).

-

Temperature: Reflux (~78°C).

-

Workup: Neutralization with HCl, recrystallization in ethanol .

Acylation of 2-Amino-4,6-Diphenylpyrimidine

An alternative route involves acylating 2-amino-4,6-diphenylpyrimidine with propionyl chloride in 1,4-dioxane using triethylamine as a base (34% yield) :

Procedure:

-

Dissolve 2-amino-4,6-diphenylpyrimidine (0.202 mmol) in 1,4-dioxane (5 mL).

-

Add triethylamine (1.1 eq.) and propionyl chloride (1.5 eq.).

-

Reflux until reaction completion (TLC monitoring).

-

Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (petroleum ether/ethyl acetate) .

Physicochemical Properties

Thermal Stability and Melting Point

The compound exhibits a melting point range of 140–170°C, consistent with related pyrimidine amides . Differential scanning calorimetry (DSC) reveals decomposition above 250°C, indicating moderate thermal stability .

Solubility and Partition Coefficient

-

Solubility: Poor in water (<0.1 mg/mL at 25°C); soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons .

-

logP: Calculated as 3.2 (PubChem), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Pharmacological Applications

Adenosine Receptor Binding

N-(2,6-Diphenylpyrimidin-4-yl)propionamide demonstrates affinity for adenosine receptors (ARs), particularly the A₂A subtype (Ki = 89 nM) . AR modulation is implicated in:

Binding Assay Protocol:

-

Radioligand: [³H]ZM241385 (A₂A antagonist).

-

Membrane preparation: HEK293 cells expressing human A₂A ARs.

-

Incubation: 60 min at 25°C.

Antitubercular Activity

Regression models predict activity against Mycobacterium tuberculosis (MIC = 2.5 μg/mL) . Molecular docking reveals interactions with enoyl-acyl carrier protein reductase (InhA), a key TB drug target :

Docking Parameters:

-

Protein: InhA (PDB: 4TZK).

-

Ligand preparation: Energy minimization (MMFF94).

-

Binding energy: -8.2 kcal/mol, primarily via hydrophobic contacts with Phe149 and NAD+ cofactor .

Comparative Analysis of Analogues

| Analogues | Substituent | A₂A Ki (nM) | Antitubercular MIC (μg/mL) |

|---|---|---|---|

| N-(2,6-Diphenylpyrimidin-4-yl)acetamide | Acetamide (-COCH₃) | 112 | 4.1 |

| N-(2,6-Diphenylpyrimidin-4-yl)benzamide | Benzamide (-COC₆H₅) | 245 | 6.8 |

| N-(2,6-Diphenylpyrimidin-4-yl)propionamide | Propionamide (-COCH₂CH₃) | 89 | 2.5 |

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic variation of the acyl group (e.g., cyclopropanecarboxamide) to optimize receptor selectivity .

-

In Vivo Neuroprotection Models: Testing in MPTP-induced Parkinson’s models to validate A₂A-mediated efficacy .

-

Toxicity Profiling: Acute toxicity studies in rodents to establish therapeutic indices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume